4,6-Dichloro-5-iodopyrimidine

Catalog No.
S837510
CAS No.
1137576-38-5
M.F
C4HCl2IN2
M. Wt
274.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-5-iodopyrimidine

CAS Number

1137576-38-5

Product Name

4,6-Dichloro-5-iodopyrimidine

IUPAC Name

4,6-dichloro-5-iodopyrimidine

Molecular Formula

C4HCl2IN2

Molecular Weight

274.87 g/mol

InChI

InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H

InChI Key

YKSZLCOPANWXES-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)I)Cl

Canonical SMILES

C1=NC(=C(C(=N1)Cl)I)Cl

4,6-Dichloro-5-iodopyrimidine is a tri-functionalized heterocyclic intermediate essential for constructing complex molecular architectures. Its procurement value is defined by three distinct reactive sites: two equivalent chlorine atoms at the C4 and C6 positions, susceptible to nucleophilic aromatic substitution (SNAr), and an iodine atom at the C5 position, which is highly reactive in palladium-catalyzed cross-coupling reactions. [1] This specific arrangement of halogens enables controlled, stepwise synthesis strategies that are not accessible with simpler dihalopyrimidines.

Substituting 4,6-Dichloro-5-iodopyrimidine with a more common analog like 4,6-dichloropyrimidine is synthetically impractical for multi-step pathways. The absence of the C5-iodo group on the simpler analog eliminates the primary site for selective, mild palladium-catalyzed cross-coupling, preventing the creation of trisubstituted pyrimidine cores via orthogonal reaction schemes. [1] Using positional isomers such as 2,4-dichloro-5-iodopyrimidine would fundamentally alter the geometry and electronic properties of the resulting downstream compounds, making them unsuitable for applications where the specific 4,5,6-substitution pattern is critical for biological activity or material performance.

Enables Sequential SNAr and Cross-Coupling Reactions for Complex Drug Scaffolds

This precursor is specified in the synthesis of advanced epidermal growth factor receptor (EGFR) inhibitors. In a patented route, 4,6-dichloro-5-iodopyrimidine is first reacted with an amine nucleophile, which displaces one of the chlorine atoms via SNAr at 70 °C. [1] This initial step selectively produces a 4-amino-6-chloro-5-iodopyrimidine intermediate. The remaining C5-iodo and C6-chloro sites are then available for subsequent, distinct coupling reactions, a sequence impossible to achieve with 4,6-dichloropyrimidine which lacks the C5-iodo reaction handle.

Evidence DimensionSynthetic Pathway Enablement
Target Compound DataEnables sequential SNAr followed by potential cross-coupling at a second and third site.
Comparator Or Baseline4,6-Dichloropyrimidine: Limited to two, non-orthogonal SNAr reactions; cannot produce the required trisubstituted intermediate.
Quantified DifferenceProvides one additional, orthogonal reactive site (C-I) for cross-coupling.
ConditionsSynthesis of EGFR inhibitor precursors via initial nucleophilic aromatic substitution.

For constructing complex, multi-substituted kinase inhibitors, this compound is a non-interchangeable precursor required to build the specific molecular framework.

Superior Reactivity of C-I Bond Allows for Selective, Step-Wise Functionalization

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds. The oxidative addition of palladium(0) to an aryl iodide is kinetically favored over addition to an aryl chloride on the same ring system. [1] This allows chemists to selectively perform Suzuki, Sonogashira, or Heck couplings at the C5 position of 4,6-dichloro-5-iodopyrimidine while preserving the C4 and C6 chloro groups for later-stage nucleophilic substitutions. This differential reactivity provides a level of synthetic control that is unavailable with analogs like 4,6-dichloropyrimidine or even 4,6-dibromo-5-iodopyrimidine, where selectivity between halides can be lower.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity at C5-Iodo position.
Comparator Or BaselineC4/C6-Chloro positions: Lower reactivity, requiring harsher conditions or different catalytic systems.
Quantified DifferenceEnables selective C5 functionalization under conditions that leave C4/C6 positions intact.
ConditionsStandard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

This compound should be procured to reduce process steps and improve overall yield in multi-step syntheses by enabling predictable, regioselective reactions under specific conditions.

Critical Precursor for Novel Insecticide Benzpyrimoxan

4,6-Dichloro-5-iodopyrimidine is a documented key intermediate in the synthesis of Benzpyrimoxan, a novel insecticide. [1] The synthesis of this commercial product relies on the specific reactivity offered by this precursor's halogen arrangement to construct the final active ingredient. The use of a simpler analog like 4,6-dichloropyrimidine would require a completely different, likely longer and less efficient, synthetic route to introduce the necessary functionality at the C5 position. This established use in a patented agrochemical underscores its reliability and suitability for scalable production.

Evidence DimensionPrecursor Suitability for Agrochemicals
Target Compound DataEstablished intermediate for the insecticide Benzpyrimoxan.
Comparator Or BaselineAlternative pyrimidines: Would necessitate re-developed and potentially lower-yielding synthetic routes.
Quantified DifferenceDirect, established route vs. hypothetical, multi-step alternative.
ConditionsIndustrial synthesis of Benzpyrimoxan.

For buyers in the agrochemical sector, this compound is the validated and established building block for producing Benzpyrimoxan, reducing development risk and process optimization costs.

Core Building Block for Multi-Substituted Kinase Inhibitors

This compound is the right choice for synthesizing kinase inhibitors, such as those targeting EGFR, that require a trisubstituted pyrimidine core. Its orthogonal reactivity allows for the initial introduction of an amine at the C4/C6 position, followed by a subsequent cross-coupling reaction at the C5-iodo position to build the complex structures necessary for high-potency biological activity. [1]

Platform for Sequential, Regioselective Library Synthesis

In medicinal chemistry and fragment-based drug discovery, this reagent is ideal for creating diverse compound libraries. The predictable, stepwise functionalization of the C5-iodo position followed by substitution at the C4/C6-chloro positions enables the rapid generation of novel, structurally complex small molecules from a single, versatile starting material.

Agrochemical Intermediate for Patented Active Ingredients

As a validated precursor for the insecticide Benzpyrimoxan, this compound is the preferred choice for process development and manufacturing in the agrochemical industry. [2] Procuring this specific intermediate streamlines the supply chain for producing this next-generation crop protection agent.

XLogP3

2.8

Wikipedia

4,6-Dichloro-5-iodopyrimidine

Dates

Last modified: 08-16-2023

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